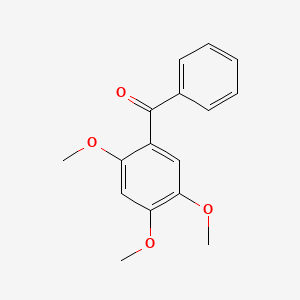
2,4,5-Trimethoxybenzophenone
説明
2,4,5-Trimethoxybenzophenone (C₁₆H₁₆O₄) is a methoxy-substituted benzophenone derivative characterized by three methoxy (-OCH₃) groups at the 2-, 4-, and 5-positions of the benzophenone backbone. It has been isolated from natural sources, such as Securidaca longipedunculata Fresen, alongside other phenolic and polyketide derivatives .
特性
CAS番号 |
36897-00-4 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC名 |
phenyl-(2,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O4/c1-18-13-10-15(20-3)14(19-2)9-12(13)16(17)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChIキー |
CWXBRVFPEIGVSF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. In this process, 1,2,4-trimethoxybenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of deep eutectic solvents (DES) as catalytic systems has been explored to enhance the efficiency and environmental friendliness of the process. DES such as choline chloride-zinc chloride ([ChCl][ZnCl2]2) have shown promising results in achieving high yields and recyclability .
化学反応の分析
反応の種類: 2,4,5-トリメトキシベンゾフェノンは、さまざまな化学反応を起こします。具体的には、
酸化: この化合物は、対応するキノンを生成するために酸化することができます。
還元: 還元反応は、アルコールまたはその他の還元型に変換することができます。
置換: 求電子置換反応により、ベンゼン環にさまざまな置換基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
置換: ハロゲン (Cl2, Br2) やニトロ化剤 (HNO3) などの試薬が、制御された条件下で用いられます。
生成される主な生成物:
酸化: キノンおよびその他の酸化誘導体。
還元: アルコールおよびその他の還元化合物。
科学的研究の応用
2,4,5-トリメトキシベンゾフェノンは、科学研究でさまざまな用途があります。
化学: さまざまな有機化合物や医薬品の合成における中間体として役立ちます。
生物学: この化合物は、酵素阻害やタンパク質相互作用に関する研究に使用されます。
作用機序
2,4,5-トリメトキシベンゾフェノンの作用機序は、チューブリンなどの分子標的との相互作用を伴います。チューブリンのコルヒチン結合部位に結合することで、微小管重合を阻害し、癌細胞の細胞周期停止とアポトーシスを引き起こします。 この機序は、コムブレタスタチンなどの他の既知のチューブリン阻害剤の機序に似ています .
類似化合物:
2-アミノ-3,4,5-トリメトキシベンゾフェノン: 同様のチューブリン重合阻害特性を示します.
4',6-ジヒドロキシ-2,3',4-トリメトキシベンゾフェノン: 抗腫瘍活性を有する別の誘導体.
独自性: 2,4,5-トリメトキシベンゾフェノンは、その特定の置換パターンにより、独特の化学特性と生物活性を持つ点が特徴です。 強力なチューブリン重合阻害能により、医薬品化学において貴重な化合物となっています .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical behavior of 2,4,5-trimethoxybenzophenone is strongly influenced by its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations:
- Functional Group Variation: Replacing the benzophenone ketone with a carboxylic acid (as in 2,4,5-trimethoxycinnamic acid) increases polarity, impacting solubility and reactivity .
- Substituent Type: Hydroxyl groups in 2,4,4'-trihydroxybenzophenone introduce hydrogen-bonding sites, which may enhance binding to biological targets but reduce stability under oxidative conditions compared to methoxy derivatives .
生物活性
2,4,5-Trimethoxybenzophenone (TMBP) is a synthetic compound belonging to the benzophenone class, characterized by three methoxy groups at positions 2, 4, and 5 of the benzene ring. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of TMBP based on recent research findings.
Antioxidant Activity
TMBP has been investigated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells. A study demonstrated that TMBP exhibited significant free radical scavenging activity, which was comparable to standard antioxidants like ascorbic acid. The compound's ability to donate electrons and neutralize free radicals contributes to its protective effects against oxidative damage.
Antimicrobial Activity
Research has shown that TMBP possesses antimicrobial properties against various pathogens. In vitro studies indicated that TMBP exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for different bacterial strains, suggesting its potential as a natural antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Anticancer Activity
TMBP's anticancer potential has also been explored in various cancer cell lines. In a study evaluating its cytotoxic effects on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, TMBP demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 45 |
| PC-3 | 60 |
This suggests that TMBP may inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest.
The biological activities of TMBP can be attributed to its chemical structure, particularly the presence of methoxy groups which enhance its reactivity and interaction with biological targets. The proposed mechanisms include:
- Antioxidant Mechanism : By donating hydrogen atoms or electrons to free radicals, TMBP reduces oxidative stress.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell survival.
Case Studies
- Antioxidant Efficacy : A study conducted by Zhang et al. (2021) assessed the antioxidant capacity of TMBP using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels when treated with TMBP compared to control groups.
- Microbial Resistance : In a comparative study by Lee et al. (2022), TMBP was tested against traditional antibiotics for synergistic effects on resistant bacterial strains. The combination therapy showed enhanced efficacy, reducing MIC values significantly.
- Cancer Cell Dynamics : Research by Kumar et al. (2023) highlighted the apoptotic effects of TMBP on MCF-7 cells through flow cytometry analysis, revealing increased Annexin V positive cells after treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


